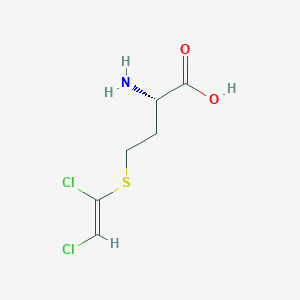
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate, also known as tamoxifen citrate, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. Tamoxifen citrate is a synthetic compound that was first developed in the 1960s as a treatment for breast cancer. Since then, it has been extensively studied for its therapeutic potential in a variety of other diseases, including osteoporosis, cardiovascular disease, and Alzheimer's disease.
作用機序
Tamoxifen citrate acts as a SERM by selectively binding to estrogen receptors and modulating their activity. Tamoxifen citrate binds to the estrogen receptor in a manner that is distinct from natural estrogen, leading to the inhibition of estrogen receptor-mediated gene transcription. Tamoxifen citrate also has antiestrogenic effects in breast tissue, making it an effective treatment for breast cancer.
Biochemical and Physiological Effects
Tamoxifen citrate has several biochemical and physiological effects, including the modulation of estrogen receptor activity, inhibition of cell proliferation, and induction of apoptosis. Tamoxifen citrate has been shown to have antiestrogenic effects in breast tissue, leading to the inhibition of breast cancer cell growth. Tamoxifen citrate has also been shown to have beneficial effects on bone density and cardiovascular health.
実験室実験の利点と制限
Tamoxifen citrate has several advantages for use in lab experiments, including its ability to selectively modulate estrogen receptor activity and its well-established safety profile. However, 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate also has several limitations, including its potential for off-target effects and its variable bioavailability in different tissues.
将来の方向性
There are several future directions for the use of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate in scientific research. One area of research is the development of novel SERMs with improved selectivity and efficacy. Another area of research is the use of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate in combination with other therapeutics for the treatment of various diseases. Additionally, the development of new methods for the delivery of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate to specific tissues could lead to more targeted and effective therapies.
合成法
Tamoxifen citrate is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate involves the reaction of 4-hydroxy1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate with citric acid, followed by the addition of diethylamine to form the final product. The purity and quality of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate are critical for its use in scientific research, and several methods are available for the purification of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate.
科学的研究の応用
Tamoxifen citrate is widely used in scientific research for its ability to selectively modulate estrogen receptor activity. The use of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate in research has led to significant advances in our understanding of the role of estrogen receptors in various diseases and has provided new insights into the development of novel therapeutics. Tamoxifen citrate is commonly used in research to study the effects of estrogen receptor activation on cell proliferation, differentiation, and apoptosis.
特性
CAS番号 |
102433-95-4 |
|---|---|
製品名 |
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate |
分子式 |
C6H15Cl2NO |
分子量 |
563.6 g/mol |
IUPAC名 |
2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18,21H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
BVSZYRIHSSLOKJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
同義語 |
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



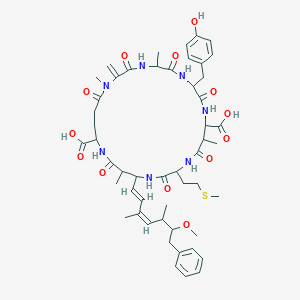

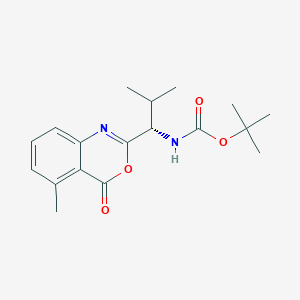


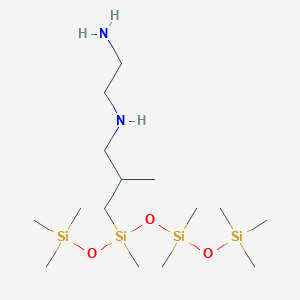
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
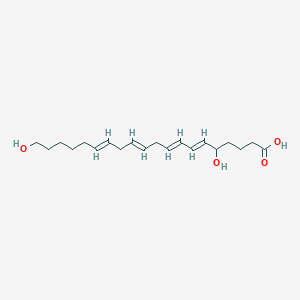

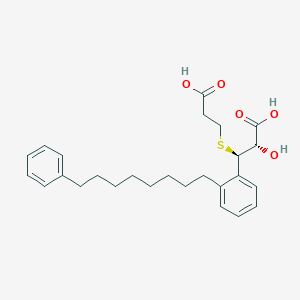
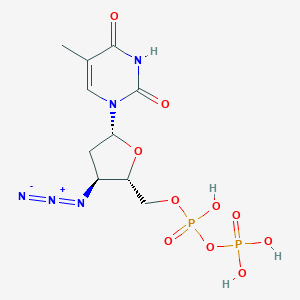
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)
![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)
